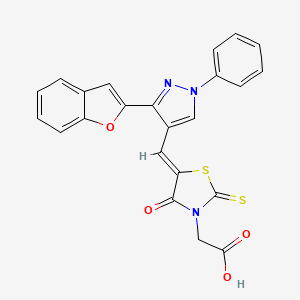

(Z)-2-(5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O4S2/c27-20(28)13-25-22(29)19(32-23(25)31)11-15-12-26(16-7-2-1-3-8-16)24-21(15)18-10-14-6-4-5-9-17(14)30-18/h1-12H,13H2,(H,27,28)/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOGGYZHEGISPI-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C5C(=O)N(C(=S)S5)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=C\5/C(=O)N(C(=S)S5)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017498-50-8 | |

| Record name | (5-{[3-(1-BENZOFURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(Z)-2-(5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structure, and biological activities of this compound, focusing on its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step reaction involving the condensation of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole with thiazolidinone derivatives. The synthesis typically employs solvents like anhydrous ethanol and catalysts such as piperidine to facilitate the reaction. Characterization techniques including X-ray diffraction and spectral analyses confirm the structural integrity of the synthesized compound.

1. Antimicrobial Activity

Recent studies have demonstrated that benzofuran and pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, with findings indicating:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Z)-2-(5-(... | E. coli | 9.80 µM |

| (Z)-2-(5-(... | Staphylococcus aureus | 15.00 µM |

| (Z)-2-(5-(... | Pseudomonas aeruginosa | 12.50 µM |

These results suggest that the compound possesses broad-spectrum antimicrobial activity, comparable to established antibiotics .

2. Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been assessed through various assays measuring its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown:

| Assay | Inhibition Percentage |

|---|---|

| TNF-alpha Release | 93.8% |

| IL-6 Production | 98% |

| HRBC Membrane Stabilization | 86.70% |

These findings indicate that (Z)-2-(5-(... exhibits significant anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases .

3. Anticancer Activity

The anticancer properties of the compound have been evaluated across several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 26 | Induction of apoptosis |

| MCF7 | 49.85 | Cell cycle arrest at SubG1/G1 phase |

| HepG2 | 36 | Inhibition of kinase activity |

The data indicates that the compound effectively inhibits cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to (Z)-2-(5-(... In one study, derivatives were shown to significantly reduce tumor growth in xenograft models, demonstrating their efficacy in vivo. Another study focused on their antioxidant properties, revealing that these compounds could scavenge free radicals effectively, thus providing additional protective effects against oxidative stress-related diseases .

Scientific Research Applications

The biological activity of (Z)-2-(5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has been explored in several studies, highlighting its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Properties

In silico studies have indicated that derivatives of compounds containing similar structures may act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. Molecular docking studies suggest that (Z)-2-(5-(...)) could exhibit significant anti-inflammatory effects by modulating pathways related to leukotriene synthesis .

Antimicrobial Activity

Research has demonstrated that compounds with thiazolidinone cores exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the benzofuran moiety enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial membranes .

Case Studies

Several case studies illustrate the applications and effectiveness of (Z)-2-(5-(...)) in various biological contexts:

- Inhibition of Enzymatic Activity : A study evaluated the compound's ability to inhibit enzymes associated with inflammatory responses. The results indicated significant inhibition rates compared to control compounds, suggesting its potential utility in treating inflammatory diseases .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related thiazolidinone derivatives. The results showed that these compounds exhibited effective bactericidal activity against resistant strains of Escherichia coli and Staphylococcus aureus, indicating a broad-spectrum antimicrobial effect .

- Molecular Modeling Studies : Molecular modeling studies have provided insights into the binding interactions between (Z)-2-(5-(...)) and target proteins involved in inflammation and infection pathways. These studies help identify structural modifications that could enhance efficacy and reduce side effects .

Q & A

Basic Research Questions

Q. What are the key structural features of (Z)-2-(5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, and how do they influence its reactivity?

- The compound features a thiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl), a pyrazole moiety substituted with a benzofuran-2-yl group, and an acetic acid side chain. The Z-configuration of the methylene group at position 5 is critical for stereoelectronic interactions. The benzofuran and pyrazole groups enhance π-π stacking and hydrogen-bonding capabilities, which influence binding to biological targets like enzymes or receptors .

Q. What synthetic methodologies are commonly employed for this compound, and how can reaction conditions be optimized?

- Synthesis involves multi-step reactions , including:

- Knoevenagel condensation to form the methylene bridge between the pyrazole and thiazolidinone.

- Nucleophilic substitution for introducing the benzofuran group.

- Solvent selection (e.g., DMSO or ethanol) and temperature control (60–80°C) are critical for yield optimization. For example, reactions in ethanol with glacial acetic acid as a catalyst achieved 83% yield in analogous thiazolidinone derivatives .

- Purification typically uses recrystallization (methanol or ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized, and what analytical techniques validate its purity and structure?

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole protons at δ 7.5–8.2 ppm in DMSO-d₆) and stereochemistry .

- HPLC : Ensures >95% purity, with retention times calibrated against standards .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzofuran or pyrazole) affect biological activity?

- Structure-Activity Relationship (SAR) :

| Substituent Position | Modification | Observed Effect |

|---|---|---|

| Benzofuran C-2 | Halogenation | Increased lipophilicity and antimicrobial activity |

| Pyrazole N-1 | Phenyl vs. alkyl groups | Enhanced anti-inflammatory potency with phenyl groups due to hydrophobic interactions |

- Fluorination at the benzofuran ring (e.g., 4-fluorobenzyl) improves metabolic stability in vitro .

Q. What mechanisms underlie the compound’s reported anti-inflammatory and antimicrobial effects?

- Anti-inflammatory : Inhibition of COX-2 and TNF-α via competitive binding to the enzyme’s active site, as shown in molecular docking studies .

- Antimicrobial : Disruption of bacterial cell membrane integrity (e.g., against S. aureus), validated via time-kill assays and SEM imaging of membrane damage .

Q. How can contradictory data on biological efficacy (e.g., varying IC₅₀ values across studies) be resolved?

- Experimental variables to standardize:

- Cell line/pathogen strain specificity (e.g., HT-29 vs. HeLa cells).

- Solvent used for dissolution (DMSO vs. PBS).

- Assay protocols (e.g., MTT vs. resazurin for cytotoxicity) .

- Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA to identify outliers .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Prodrug design : Esterification of the acetic acid group (e.g., methyl ester) enhances intestinal absorption .

- Nanocarrier systems : Liposomal encapsulation improves plasma half-life in rodent models .

Methodological Guidance

Q. How to design a robust SAR study for derivatives of this compound?

- Step 1 : Synthesize analogs with systematic substitutions (e.g., benzofuran → thiophene, pyrazole → imidazole).

- Step 2 : Screen against a panel of biological targets (e.g., COX-2, EGFR kinase).

- Step 3 : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What in silico tools are recommended for predicting binding affinity and toxicity?

- Molecular docking : AutoDock Vina or Schrödinger Suite for target binding simulations.

- ADMET prediction : SwissADME or ProTox-II for bioavailability and hepatotoxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.